molecular formula C8H12ClNO B6237590 N-[(furan-2-yl)methyl]cyclopropanamine hydrochloride CAS No. 1158792-37-0

N-[(furan-2-yl)methyl]cyclopropanamine hydrochloride

Cat. No.: B6237590
CAS No.: 1158792-37-0
M. Wt: 173.6
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Description

N-[(furan-2-yl)methyl]cyclopropanamine hydrochloride: is a chemical compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring attached to a cyclopropanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(furan-2-yl)methyl]cyclopropanamine hydrochloride typically involves the reaction of furan-2-carbaldehyde with cyclopropanamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions: N-[(furan-2-yl)methyl]cyclopropanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The furan ring can participate in electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.

Major Products Formed:

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Alcohols or amines.

    Substitution: Substituted furan derivatives.

Scientific Research Applications

Chemistry: N-[(furan-2-yl)methyl]cyclopropanamine hydrochloride is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-[(furan-2-yl)methyl]cyclopropanamine hydrochloride involves its interaction with specific molecular targets in biological systems. The furan ring and cyclopropanamine moiety can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

  • N-[(furan-2-yl)methyl]cyclopentanamine hydrochloride
  • N-[(5-methylfuran-2-yl)methyl]cyclopropanamine

Comparison: N-[(furan-2-yl)methyl]cyclopropanamine hydrochloride is unique due to its specific structural features, such as the presence of both a furan ring and a cyclopropanamine moiety. This combination imparts distinct chemical and biological properties, making it different from other similar compounds. For example, the cyclopropane ring provides rigidity to the molecule, which can influence its interaction with biological targets.

Properties

CAS No.

1158792-37-0

Molecular Formula

C8H12ClNO

Molecular Weight

173.6

Purity

95

Origin of Product

United States

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